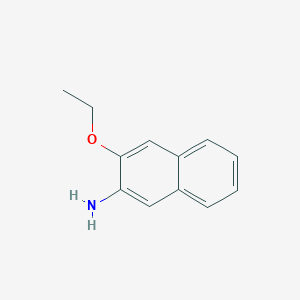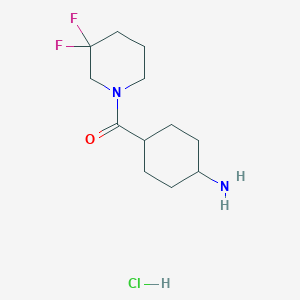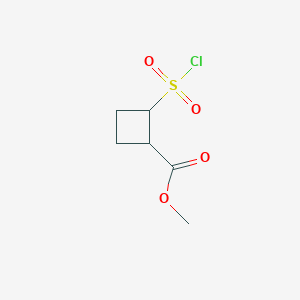
3-((1s)-1-Aminobutyl)phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1s)-1-Aminobutyl)phenylamine is an organic compound that belongs to the class of phenylamines. Phenylamines are characterized by the presence of an amine group attached to a benzene ring. This compound is particularly interesting due to its chiral center, which can lead to different stereoisomers with distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1s)-1-Aminobutyl)phenylamine typically involves the following steps:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and concentrated sulfuric acid to form nitrobenzene.
Reduction of Nitrobenzene: Nitrobenzene is then reduced to phenylamine using a mixture of tin and concentrated hydrochloric acid under reflux conditions.
Alkylation: The phenylamine is then alkylated with 1-bromobutane in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced separation techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-((1s)-1-Aminobutyl)phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted phenylamines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenated compounds and alkyl halides are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted phenylamines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-((1s)-1-Aminobutyl)phenylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-((1s)-1-Aminobutyl)phenylamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. The benzene ring can participate in π-π interactions, further modulating its activity .
Comparison with Similar Compounds
Similar Compounds
Phenylamine (Aniline): A simpler compound with similar reactivity but lacks the chiral center.
Ethylamine: Another primary amine with a different alkyl group.
Phenethylamine: Contains an ethyl group instead of a butyl group, leading to different properties
Uniqueness
3-((1s)-1-Aminobutyl)phenylamine is unique due to its chiral center, which can lead to different stereoisomers with distinct biological and chemical properties. This makes it a valuable compound for studying stereochemistry and its effects on reactivity and biological activity .
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
3-[(1S)-1-aminobutyl]aniline |
InChI |
InChI=1S/C10H16N2/c1-2-4-10(12)8-5-3-6-9(11)7-8/h3,5-7,10H,2,4,11-12H2,1H3/t10-/m0/s1 |
InChI Key |
BTXXYJHEJAUVDS-JTQLQIEISA-N |
Isomeric SMILES |
CCC[C@@H](C1=CC(=CC=C1)N)N |
Canonical SMILES |
CCCC(C1=CC(=CC=C1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Cyclopropyl[6-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B12069600.png)




